

Seletalisib: A Technical Guide for the Investigation of Activated PI3K δ Syndrome (APDS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Seletalisib*

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Introduction

Activated Phosphoinositide 3-Kinase Delta (PI3K δ) Syndrome (APDS), also known as PASLI disease, is a rare primary immunodeficiency characterized by immune dysregulation, recurrent infections, lymphoproliferation, and an increased risk of lymphoma.^{[1][2][3]} The disease stems from gain-of-function (GOF) mutations in the PIK3CD gene (encoding the p110 δ catalytic subunit of PI3K δ), defining APDS1, or loss-of-function (LOF) mutations in the PIK3R1 gene (encoding the p85 α regulatory subunit), defining APDS2.^{[1][4][5][6]} Both genetic variants lead to the hyperactivation of the PI3K/AKT/mTOR signaling pathway, a critical cascade regulating cell growth, proliferation, survival, and differentiation, particularly in leukocytes.^{[1][2][7][8]}

Seletalisib (formerly UCB-5857) is a potent and selective small-molecule inhibitor of the PI3K δ isoform.^{[9][10][11]} Its high selectivity for the δ -isoform, which is predominantly expressed in hematopoietic cells, makes it a valuable tool for studying the specific pathological consequences of PI3K δ overactivation in APDS and a potential therapeutic agent for mitigating its clinical manifestations.^{[7][12]} This guide provides a comprehensive technical overview of **Seletalisib**, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Mechanism of Action

The Class IA PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85). In a resting state, the p85 α subunit inhibits the catalytic activity of p110 δ .^[2] Upon activation by upstream signaling, this inhibition is relieved, allowing p110 δ to phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).^[2] PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1, which in turn activate the mTOR pathway, leading to cell growth and proliferation.^{[1][2]}

In APDS, this pathway is constitutively active.

- APDS1: GOF mutations in PIK3CD render the p110 δ subunit intrinsically hyperactive.^[1]
- APDS2: LOF mutations in PIK3R1 impair the p85 α subunit's ability to inhibit p110 δ , resulting in its overactivation.^{[1][4][5]}

Seletalisib exerts its effect by selectively binding to the ATP-binding site of the p110 δ catalytic subunit, preventing the phosphorylation of PIP2 to PIP3 and thereby inhibiting the entire downstream signaling cascade. This targeted inhibition normalizes the pathological hyperactivation of the pathway observed in APDS patient cells.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency, selectivity, and clinical effects of **Seletalisib** in the context of APDS.

Table 1: **Seletalisib** In Vitro Potency and Selectivity

Target	IC50 Value (nM)	Selectivity vs. PI3K δ	Reference
PI3K δ	12	-	[9]
PI3K γ	-	24-fold	[9]
PI3K α	-	>303-fold	[9]
PI3K β	-	>303-fold	[9]
T Cell Differentiation & Function	2 - 31	-	[12]
B Cell Activation & Proliferation	16 - 49	-	[12]
Ramos Cell p-AKT Inhibition	15	-	[9]
APDS1 T Cell Blast p-AKT Inhibition	8 (Geometric Mean)	-	[10]

| APDS2 T Cell Blast p-AKT Inhibition | 13 (Geometric Mean) | - | [10] |

Table 2: Clinical and Immunological Effects of **Seletalisib** in APDS Patients (Phase 1b Open-Label Study) A 12-week study involving 7 patients (3 APDS1, 4 APDS2) with a median age of 15 years, receiving 15-25 mg/day **Seletalisib**. [10][11]

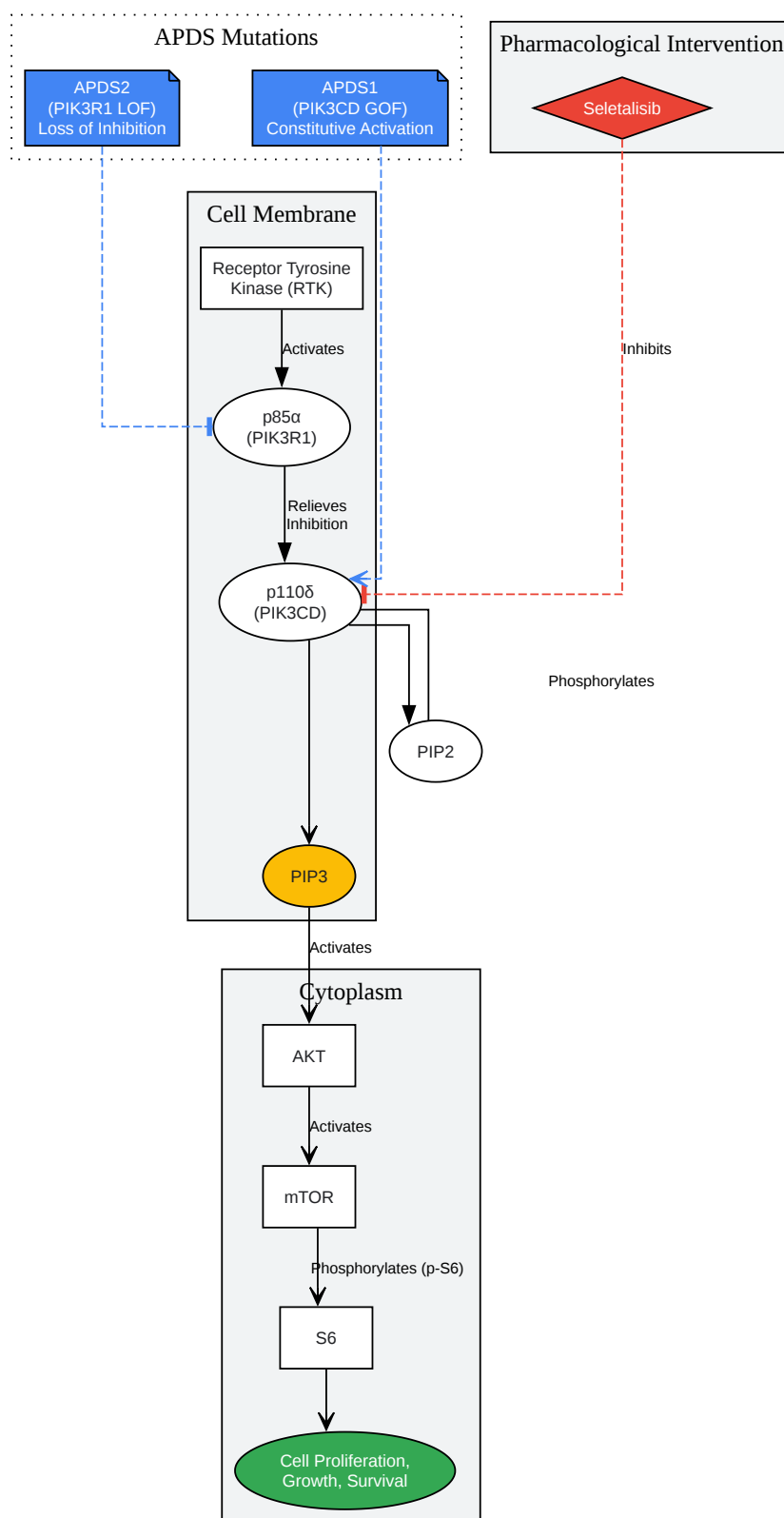
Parameter	Observation	Number of Patients Affected	Reference
Clinical Improvements			
Peripheral Lymphadenopathy	Improved	2 of 7	[10][11]
Lung Function	Improved	1 of 7	[10][11]
Thrombocyte Counts	Improved	1 of 7	[10][11]
Chronic Enteropathy	Improved	1 of 7	[10][11]
Immunological Changes			
Transitional B Cells	Decreased Percentage	-	[10][11]
Naive B Cells	Increased Percentage	-	[10][11]
Senescent CD8+ T Cells	Decreased Percentage	-	[10][11]
p-S6+ CD19+ B Cells	Decreased from baseline	-	[10]

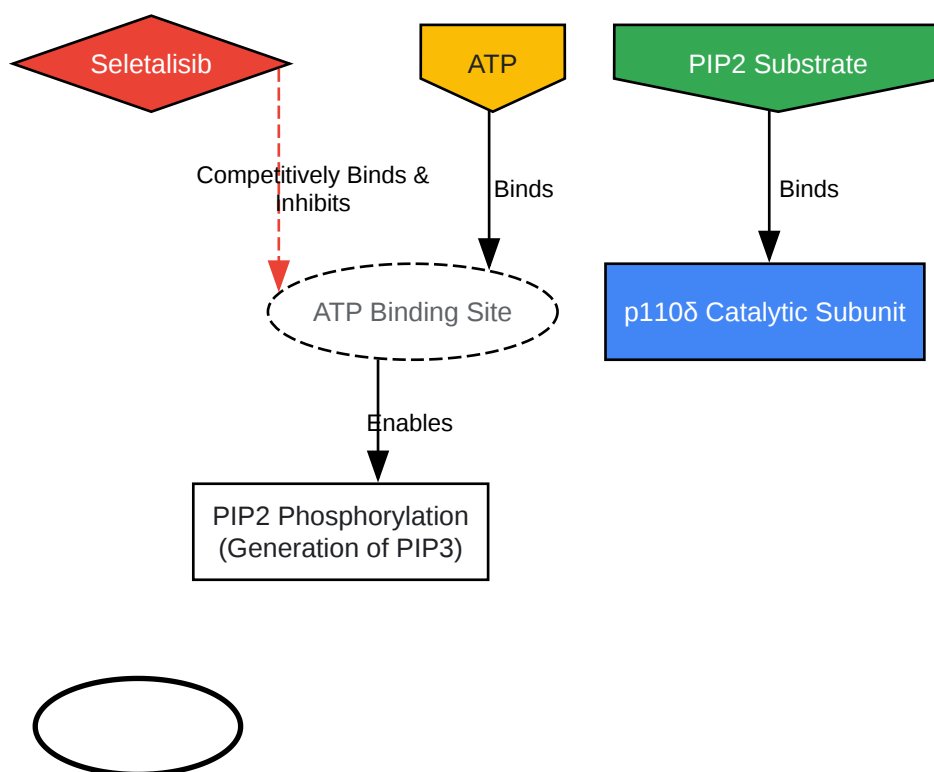
Table 3: Safety and Tolerability of **Seletalisib** in APDS (Phase 1b Study)

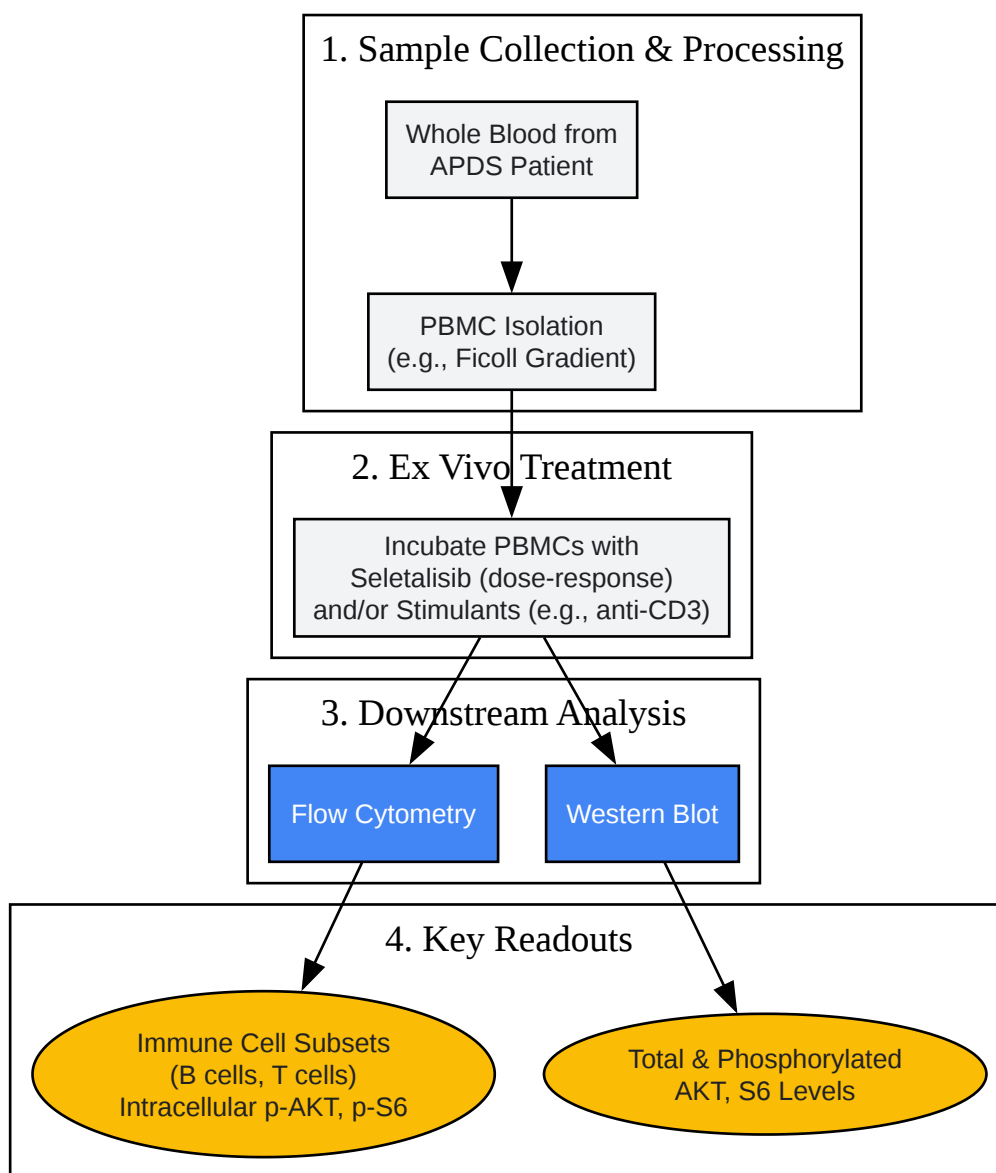
Event Type	Adverse Events Reported	Number of Patients Affected	Reference
Seletalisib-Related Adverse Events	Hepatic enzyme increase, dizziness, aphthous ulcer, arthralgia, arthritis, increased appetite, increased weight, restlessness, tendon disorder, potential drug-induced liver injury.	4 of 7	[10] [11]

| Serious Adverse Events | Hospitalization, colitis, potential drug-induced liver injury. | 3 of 7 | [\[10\]](#)[\[11\]](#) |

Visualizations: Pathways and Workflows







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References

- 1. Modulating the PI3K Signalling Pathway in Activated PI3K Delta Syndrome: a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activated PI3K δ syndrome – reviewing challenges in diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K δ inhibition treatment of APDS: efficacy, safety and tolerability of targeted therapy with leniolisib | Italian Journal of Pediatric Allergy and Immunology [riaponline.it]
- 5. all-imm.com [all-imm.com]
- 6. An updated review on activated PI3 kinase delta syndrome (APDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First-in-human studies of seletalisib, an orally bioavailable small-molecule PI3K δ inhibitor for the treatment of immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Seletalisib for Activated PI3K δ Syndromes: Open-Label Phase 1b and Extension Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ard.bmj.com [ard.bmj.com]
- To cite this document: BenchChem. [Seletalisib: A Technical Guide for the Investigation of Activated PI3K δ Syndrome (APDS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610767#seletalisib-for-studying-activated-pi3k-syndrome-apds]

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